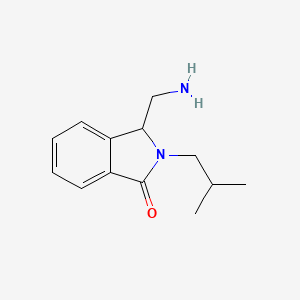
3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropylamine with phthalic anhydride to form an intermediate, which is then reduced and cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: A related compound with similar amine functionality but different structural features.
Isoindoline derivatives: Compounds with similar core structures but varying substituents.
Uniqueness
3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-(aminomethyl)-2-(2-methylpropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H18N2O/c1-9(2)8-15-12(7-14)10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3 |
InChI Key |
WSDCNIUODBRTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(C2=CC=CC=C2C1=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Ethylamino)methyl]-6-methoxyphenol](/img/structure/B13213272.png)

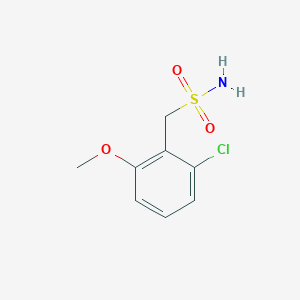
![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13213297.png)
![2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile](/img/structure/B13213301.png)

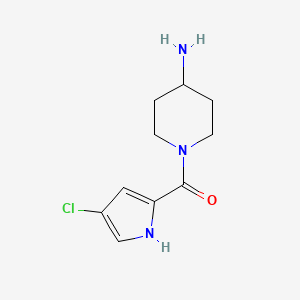
![Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13213317.png)
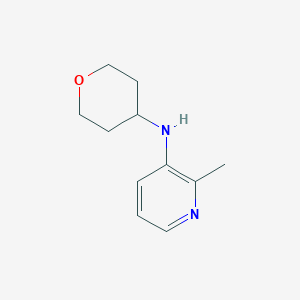
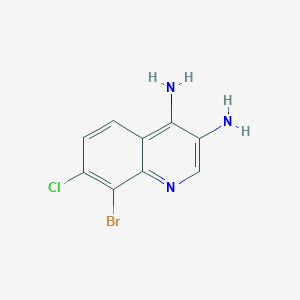
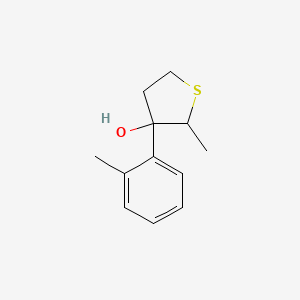
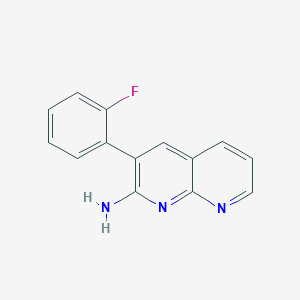
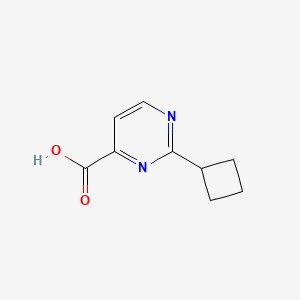
![2-{Thieno[2,3-d]pyrimidin-4-ylamino}propanoic acid](/img/structure/B13213341.png)
